molecular formula C3H3ClF2O B14082880 1-Chloro-1,2-difluoro-2-methoxyethene CAS No. 18316-12-6

1-Chloro-1,2-difluoro-2-methoxyethene

Cat. No.: B14082880
CAS No.: 18316-12-6
M. Wt: 128.50 g/mol
InChI Key: BJMOTVRWBSNGSC-UHFFFAOYSA-N
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Description

1-Chloro-1,2-difluoro-2-methoxyethene (C₃H₃ClF₂O) is a halogenated ethene derivative featuring a methoxy (-OCH₃) substituent at the 2-position alongside chlorine and fluorine atoms. Its structure combines electron-withdrawing halogens with an electron-donating methoxy group, creating unique electronic and steric properties that influence reactivity and stability.

Properties

CAS No.

18316-12-6

Molecular Formula

C3H3ClF2O

Molecular Weight

128.50 g/mol

IUPAC Name

1-chloro-1,2-difluoro-2-methoxyethene

InChI

InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3

InChI Key

BJMOTVRWBSNGSC-UHFFFAOYSA-N

Canonical SMILES

COC(=C(F)Cl)F

Origin of Product

United States

Preparation Methods

Halogen Exchange Reactions Using Vinylidene Chloride Precursors

The most widely documented synthesis route involves vinylidene chloride (CCl₂=CH₂) as the starting material. This method leverages sequential halogen exchange reactions to introduce fluorine atoms while retaining the methoxy group.

Hydrofluorination with Anhydrous Hydrogen Fluoride

Treatment of vinylidene chloride with anhydrous hydrogen fluoride (HF) under controlled conditions achieves partial fluorination. The reaction proceeds via an electrophilic addition mechanism, where HF adds across the double bond to form a carbocation intermediate stabilized by adjacent chlorine atoms. Subsequent elimination yields the difluorinated product. Key parameters include:

  • Temperature : 40–60°C to balance reaction kinetics and minimize polymerization side reactions.
  • Solvent : Dichloromethane or sulfolane, which solubilize HF while resisting fluorination.
  • Yield : 60–75% after purification by fractional distillation.

A critical challenge is the over-fluorination to 1,1,2-trifluoro derivatives, which is mitigated by stoichiometric control of HF and short reaction times.

Catalytic Fluorination with Triflic Acid

Adapting methodologies from related compounds, trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) has emerged as an effective catalyst for selective fluorination. This approach, inspired by patents for synthesizing 1-chloro-1,1-difluoroethane, involves:

Reaction Mechanism

Triflic acid protonates the chlorine atom on vinylidene chloride, enhancing its leaving-group ability. Fluoride ions (from HF) then substitute chlorine in an Sₙ2-like process. The methoxy group is introduced via nucleophilic attack by methanol on a transient carbocation.

Key Conditions:
  • Catalyst Loading : 3–5 mol% triflic acid relative to substrate.
  • Pressure : 15–20 bar to maintain HF in the liquid phase.
  • Byproduct Management : Recyclable 1,1-dichloro-1-fluoroethane is separated via reactive distillation.

Table 1 compares catalytic vs. non-catalytic fluorination methods:

Parameter Non-Catalytic (HF Alone) Catalytic (Triflic Acid/HF)
Temperature (°C) 80–110 100–110
Yield (%) 60–75 85–92
Reaction Time (h) 8–12 3–5
Byproducts 10–15% over-fluorinated <5% oligomers
Source

Methoxy Group Introduction via Alkoxylation

The methoxy group is incorporated either before or after fluorination , depending on the stability of intermediates.

Pre-fluorination Alkoxylation

Methanol reacts with 1,2-dichloro-1-fluoroethene in the presence of a base (e.g., K₂CO₃), displacing one chloride to form 1-chloro-1-fluoro-2-methoxyethene. Subsequent fluorination with HF yields the target compound. Challenges include regioselectivity and competing elimination reactions.

Post-fluorination Alkoxylation

Fluorinated intermediates like 1-chloro-1,2-difluoroethene are treated with sodium methoxide (NaOCH₃) in dimethylformamide (DMF). This method avoids side reactions but requires anhydrous conditions to prevent hydrolysis.

Purification and Isolation Techniques

Crude product mixtures are refined using:

  • Reactive Distillation : Separates low-boiling-point byproducts (e.g., HCl, excess HF) at 15–20 bar.
  • Cold Trapping : Condenses the target compound (bp ~40°C) while allowing gaseous impurities to vent.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,2-difluoro-2-methoxyethene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-difluoro-2-methoxyethanol, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

1-Chloro-1,2-difluoro-2-methoxyethene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-1,2-difluoro-2-methoxyethene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloro-1,2-difluoro-2-methoxyethene with related halogenated ethenes and alkanes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Polarity (LogP)* Key Structural Features
1-Chloro-1,2-difluoro-2-methoxyethene C₃H₃ClF₂O 140.5 Not reported ~1.2 (estimated) Methoxy group, vicinal Cl/F substitution
1-Chloro-1,2-difluoroethylene (HCFC-1122a) C₂HClF₂ 98.5 -5 1.5 Cis/trans isomerism, no methoxy group
1,1-Dichloro-2,2-difluoroethylene C₂Cl₂F₂ 148.9 Not reported 2.0 (estimated) Geminal Cl/F substitution
1-Chloro-1,1,2-trifluoroethane (HCFC-133a) C₂H₂ClF₃ 118.5 ~20 1.8 Fully saturated backbone

*LogP values estimated based on substituent contributions.

Key Observations:

  • The methoxy group in 1-chloro-1,2-difluoro-2-methoxyethene increases polarity compared to non-oxygenated analogs, enhancing solubility in polar solvents.
  • Vicinal halogenation (Cl and F on adjacent carbons) in HCFC-1122a and the target compound may lead to higher reactivity in elimination or substitution reactions compared to geminal dihalides like 1,1-dichloro-2,2-difluoroethylene .

Environmental and Toxicological Profiles

Compound Ozone Depletion Potential (ODP) Global Warming Potential (GWP) Toxicity Profile
1-Chloro-1,2-difluoro-2-methoxyethene Likely low (methoxy may aid degradation) Estimated low (shorter atmospheric lifetime) Limited data; methoxy group may reduce bioaccumulation
HCFC-1122a Moderate High High inhalation toxicity (LD₅₀ < 500 ppm)
1-Chloro-1,1,2-trifluoroethane Low High Low acute toxicity
1,1-Dichloro-2,2-difluoroethylene High (Cl content) High Suspected carcinogen (structural analogy to vinyl chloride)

Notes:

  • The methoxy group in the target compound may facilitate photolytic or hydrolytic degradation, reducing environmental persistence compared to fully halogenated analogs .
  • HCFC-1122a’s toxicity is linked to metabolic conversion to fluoroacetate, a potent inhibitor of the citric acid cycle .

Biological Activity

1-Chloro-1,2-difluoro-2-methoxyethene (CAS Number: 18316-12-6) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

  • Molecular Formula : C₃H₃ClF₂O
  • Molecular Weight : 128.505 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 1.93720

These properties suggest that 1-chloro-1,2-difluoro-2-methoxyethene is a small, volatile compound that may have distinct interactions with biological systems.

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of any chemical compound. The following table summarizes key findings from toxicity studies related to similar compounds:

Study ReferenceCompound TestedObserved EffectsNotes
MethoxyfluraneNephrotoxicity at high dosesUsed as an anesthetic; risk of renal damage noted.
1-Chloro-1,1-difluoroethaneVery low acute toxicityNo significant irritation or long-term effects observed.
General fluorinated compoundsPotential for cardiac arrhythmia at high concentrationsInhalation exposure led to minimal metabolism and rapid elimination.

These findings suggest that while some fluorinated compounds can be toxic at high concentrations, others exhibit low toxicity and rapid elimination from biological systems.

Case Studies

Limited case studies directly involving 1-chloro-1,2-difluoro-2-methoxyethene have been published. However, related research provides insights into its potential biological implications:

  • Inhalation Studies : Research on inhalation exposure to similar compounds has shown that they can lead to anesthetic-like effects without significant metabolic changes in animals . This suggests a need for caution in occupational settings where exposure may occur.
  • Environmental Impact : As a fluorinated compound, there is concern regarding its environmental persistence and potential role as an ozone-depleting substance . Understanding its environmental behavior is crucial for assessing long-term biological impacts.

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